molecular formula C18H23N7O6 B11568314 Methyl [(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate

Methyl [(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate

Cat. No.: B11568314
M. Wt: 433.4 g/mol
InChI Key: JWKHBCGMTKEFSZ-UHFFFAOYSA-N
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Description

METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a pyridazine ring substituted with morpholine and triazine groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4,6-bis(morpholin-4-yl)-1,3,5-triazine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require catalysts like palladium or copper to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and triazine moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, its triazine moiety may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The morpholine groups can enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]PROPIONATE: Similar structure with a propionate group instead of an acetate group.

    METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]BUTYRATE: Contains a butyrate group, offering different chemical properties.

Uniqueness

METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H23N7O6

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 2-[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]pyridazin-3-yl]oxyacetate

InChI

InChI=1S/C18H23N7O6/c1-27-15(26)12-30-13-2-3-14(23-22-13)31-18-20-16(24-4-8-28-9-5-24)19-17(21-18)25-6-10-29-11-7-25/h2-3H,4-12H2,1H3

InChI Key

JWKHBCGMTKEFSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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